molecular formula C40H47N6O6P B575776 2'-Deoxynebularine cep CAS No. 178925-28-5

2'-Deoxynebularine cep

Cat. No. B575776
CAS RN: 178925-28-5
M. Wt: 738.826
InChI Key: XMLXGCMUAVWROJ-BCVNGPOBSA-N
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Description

Synthesis Analysis

The synthesis of 2’-Deoxynebularine cep involves the preparation of synthetic oligonucleotides . It has been used in oligonucleotide synthesis and the analysis of DNA structural determinants .


Molecular Structure Analysis

The molecular formula of 2’-Deoxynebularine cep is C40H47N6O6P . The exact mass is 738.32900 .


Chemical Reactions Analysis

The preparation of synthetic oligonucleotides containing 2’-Deoxynebularine cep is described in the literature . The thermal stabilities of duplexes containing 2’-Deoxynebularine cep have been measured .

Scientific Research Applications

Mechanism of Action

Target of Action

It is known that 2’-deoxynebularine is a purine 2’-deoxyribonucleoside Purine nucleosides often interact with various enzymes and receptors in the cell, influencing numerous biological processes

Pharmacokinetics

The pharmacokinetic properties of 2’-Deoxynebularine CEP, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s molecular weight is 738.81200 , which could influence its bioavailability and distribution within the body

properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-purin-9-yloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47N6O6P/c1-28(2)46(29(3)4)53(50-22-10-21-41)52-36-23-38(45-27-44-35-24-42-26-43-39(35)45)51-37(36)25-49-40(30-11-8-7-9-12-30,31-13-17-33(47-5)18-14-31)32-15-19-34(48-6)20-16-32/h7-9,11-20,24,26-29,36-38H,10,22-23,25H2,1-6H3/t36-,37+,38+,53?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLXGCMUAVWROJ-BCVNGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=CN=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=CN=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47N6O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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